molecular formula C13H14ClNO B3019376 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride CAS No. 808769-25-7

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride

Cat. No. B3019376
CAS RN: 808769-25-7
M. Wt: 235.71
InChI Key: HXEDNOYUBKSWOW-UHFFFAOYSA-N
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Description

The compound "4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride" is a derivative of biphenyl, which is a molecule consisting of two connected phenyl rings. The compound is characterized by the presence of an aminomethyl group (-NHCH2-) and a hydroxyl group (-OH), making it a functionalized biphenyl with potential applications in various chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of biphenyl derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4,4'-bis(aminomethyl) biphenyl hydrochloride involves aminomethylation and hydrolysis, starting from biphenyl, with a high yield of up to 80.7% under optimal conditions . Similarly, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride is synthesized from acetanilide through Friedel-Crafts acylation, α-bromination, and amination, indicating a multi-step process to introduce the aminomethyl group .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is crucial for their chemical properties and biological activity. X-ray analysis has been used to determine the crystal and molecular structures of related compounds, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, revealing a rigid bent-rod-like conformation . Density functional theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set, are also employed to optimize molecular structures and geometries of azo-benzoic acids, which are structurally related to the compound .

Chemical Reactions Analysis

Biphenyl derivatives can participate in various chemical reactions. For example, the electrooxidation of 4-aminobiphenyl leads to the formation of a conducting polymer film, indicating that such compounds can undergo oxidative coupling reactions . The generation and reactivity of the 4-aminophenyl cation, a related species, have been studied through photolysis of 4-chloroaniline, showing its potential for electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their functional groups. The presence of aminomethyl groups can confer basicity and nucleophilicity, as seen in the synthesis and biological evaluation of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, which exhibit cytotoxic activities . The hemolytic properties of 4,4'-dihydroxybiphenyl derivatives have been studied, showing that the introduction of an amide group in the side chain significantly reduces hemolytic properties .

Mechanism of Action

Target of Action

The primary target of 4’-(Aminomethyl)-1,1’-biphenyl-4-ol hydrochloride, also known as HEAT hydrochloride , is the α1-adrenoceptor . This receptor plays a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac function, and neurotransmitter release from sympathetic nerves.

Mode of Action

HEAT hydrochloride acts as a highly selective α1-adrenoceptor antagonist . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, HEAT hydrochloride binds to the α1-adrenoceptor, blocking its interaction with its natural ligands, such as norepinephrine. This prevents the receptor’s activation and the subsequent physiological responses.

Result of Action

By blocking the α1-adrenoceptor, HEAT hydrochloride can reduce the physiological effects associated with the activation of this receptor. This includes a potential decrease in blood pressure and heart rate, making it potentially useful in conditions like hypertension .

properties

IUPAC Name

4-[4-(aminomethyl)phenyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8,15H,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEDNOYUBKSWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride

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